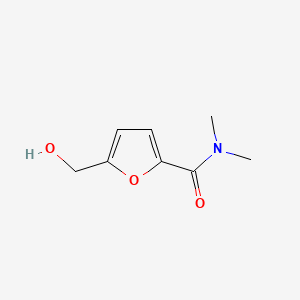

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

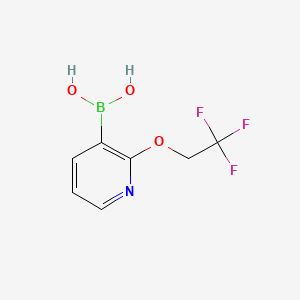

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide is a derivative of Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural . HMF is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide from HMF involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . A recent study reported a chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from HMF . The process involved the reductive amination of HMF with a variety of primary amines using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .科学的研究の応用

Food Industry

5-(Hydroxymethyl)-N,N-dimethyl-2-furamide, also known as Hydroxymethylfurfural (HMF), is primarily used in the food industry as a food additive and flavoring agent for food products . It forms in sugar-containing food, particularly as a result of heating or cooking .

Biomedical Applications

HMF has potential applications in the biomedical field. It has been suggested as a potential candidate for treating a variety of diseases including cognitive disorders, gout, allergic disorders, anemia, hypoxia, cancers, ischemia, hemorrhagic shock, liver fibrosis, and oxidative injury .

Renewable Feedstocks

The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . HMF is produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Chemical Transformations

Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived HMF . These transformations produce a number of fuels and chemicals .

Epigenetic Assays

Methylated and hydroxymethylated nucleotides, which include HMF, are designed for use with epigenetic assays . They are compatible with various DNA polymerases and are ultra-pure according to HPLC analysis .

Production of Value-Added Chemicals

HMF can be transformed to produce value-added commercial and potential chemicals such as furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF) .

Fuels and Fuel Additives

HMF can be transformed to produce fuels and fuel additives, including the gasoline blendstock 2,5-dimethylfuran (DMF), ethyl levulinate (EL), gamma-valerolactone (GVL), methylfuran (MF) and so on . These obtained chemicals could replace the products from petrochemical resources, reducing CO2 emissions .

将来の方向性

HMF and its derivatives have been identified as important biomass-derived platform molecules, yielding various value-added products . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Therefore, the future research directions could involve exploring more efficient and sustainable methods for the synthesis of 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide and its derivatives, and their potential applications in various industries.

作用機序

- The primary targets of this compound are muscarinic receptors , specifically the M2 and M3 subtypes .

Target of Action

Mode of Action

特性

IUPAC Name |

5-(hydroxymethyl)-N,N-dimethylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9(2)8(11)7-4-3-6(5-10)12-7/h3-4,10H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHHXHFVSLGYAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(O1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672469 |

Source

|

| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

CAS RN |

1211764-32-7 |

Source

|

| Record name | 5-(Hydroxymethyl)-N,N-dimethylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)

![(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)acetonitrile](/img/structure/B595214.png)

![1'-(Piperidin-4-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B595217.png)